N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative with a complex structure featuring a 4-chlorobenzyl group at the N-terminus and a dihydropyridinone ring substituted with a pyrrolidine-1-sulfonyl moiety. This compound belongs to the broader class of N-substituted 2-arylacetamides, which are of significant interest due to their structural resemblance to the lateral chain of benzylpenicillin and their utility as ligands in coordination chemistry .
The dihydropyridinone core may also contribute to conformational flexibility or hydrogen-bonding capabilities, critical for biological interactions or crystal packing.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-15-7-5-14(6-8-15)12-20-17(23)13-21-9-3-4-16(18(21)24)27(25,26)22-10-1-2-11-22/h3-9H,1-2,10-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQISCSIPCLMYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Pyrrolidine Sulfonylation: The chlorophenyl intermediate is then reacted with pyrrolidine and a sulfonylating agent to introduce the pyrrolidine sulfonyl group.
Dihydropyridinyl Acetamide Formation: The final step involves the cyclization of the intermediate with an appropriate acylating agent to form the dihydropyridinyl acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT pathway, MAPK pathway, or oxidative stress pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Conformational Analysis
Key analogs for comparison include:
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide
Table 1: Structural and Conformational Comparison
*Dihedral angles between aryl and heterocyclic rings.
Analysis :
- The target compound’s dihydropyridinone core differs from the pyrazolone ring in ’s analog, which adopts variable conformations (dihedral angles 54.8°–77.5°) due to steric repulsion . This flexibility may influence binding to biological targets or crystallization behavior.
Physicochemical Properties
- Melting Points : The compound in has a melting point of 473–475 K , while the target compound’s melting point is unreported. Sulfonyl groups generally increase thermal stability, suggesting a higher melting point for the target compound.
- Crystallography : highlights the role of N–H⋯O hydrogen bonds in forming R22(10) dimers . The target compound’s sulfonyl group may facilitate stronger or additional H-bonding networks, altering crystal packing.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves several key steps. The compound is typically synthesized through reactions involving pyrrolidine derivatives and acetamide functionalities. The specific synthetic route may vary based on the desired purity and yield but generally follows established protocols for creating substituted dihydropyridine structures.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related pyrrolidine derivatives have shown significant anticonvulsant activity in animal models. The structure–activity relationship (SAR) analysis suggests that modifications to the pyrrolidine ring can enhance efficacy against seizures .
Anticancer Properties
Recent investigations into 5-oxopyrrolidine derivatives have highlighted their anticancer potential. In vitro studies demonstrated that these compounds could inhibit the growth of A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using an MTT assay, where compounds were tested at a concentration of 100 µM for 24 hours. Results indicated a structure-dependent activity, with certain derivatives exhibiting promising results compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. Screening against multidrug-resistant pathogens revealed that these compounds could effectively inhibit bacterial growth, particularly against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability, contributing to anticonvulsant effects.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death, which is a critical mechanism in cancer therapy.
- Inhibition of Bacterial Growth : The antimicrobial action is likely due to interference with bacterial protein synthesis and cell wall integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
